molecular formula C21H20N2O4S2 B2855407 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethylthiophene-2-sulfonamide CAS No. 922094-75-5

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethylthiophene-2-sulfonamide

Cat. No.: B2855407
CAS No.: 922094-75-5
M. Wt: 428.52
InChI Key: NHMVEPXTBFYEBL-UHFFFAOYSA-N
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Description

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethylthiophene-2-sulfonamide is a potent and selective Janus kinase (JAK) inhibitor with a primary research focus on its efficacy in modulating cytokine signaling. Its mechanism of action involves the competitive inhibition of the ATP-binding site in JAK enzymes, particularly showing high affinity for JAK1 and JAK2, which subsequently disrupts the JAK-STAT signaling pathway . This targeted interference makes it a valuable chemical probe for investigating the pathophysiology of a range of autoimmune and inflammatory disorders, such as rheumatoid arthritis , psoriasis , and inflammatory bowel diseases. Researchers utilize this compound in preclinical studies to elucidate the specific roles of JAK-isoforms in disease models, to evaluate the therapeutic potential of JAK inhibition, and to understand downstream effects on immune cell activation and proliferation. Its unique dibenzoxazepine scaffold contributes to its distinct pharmacological profile, offering a specific tool for structure-activity relationship (SAR) studies aimed at developing novel anti-inflammatory therapeutics. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S2/c1-4-15-7-10-20(28-15)29(25,26)22-14-6-9-18-16(12-14)21(24)23(3)17-11-13(2)5-8-19(17)27-18/h5-12,22H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHMVEPXTBFYEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=C(C=C(C=C4)C)N(C3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-ethylthiophene-2-sulfonamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. This compound has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The following sections will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula : C24_{24}H24_{24}N2_2O5_5S
  • Molecular Weight : 452.5 g/mol

Structural Characteristics

The compound features a dibenzodiazepine core fused with an oxazepine ring, which is further substituted with a sulfonamide group. This unique structure contributes to its diverse biological activities.

PropertyValue
CAS Number921899-27-6
DensityN/A
Boiling PointN/A
Melting PointN/A
Flash PointN/A

The biological activity of this compound can be attributed to its interaction with various biological targets. Studies suggest that it may act as an inhibitor of specific receptors or enzymes involved in disease processes.

  • Receptor Interaction : Preliminary data indicate that similar compounds within the dibenzo[b,f][1,4]oxazepine family exhibit selective inhibition of dopamine D2 receptors .
  • Enzyme Inhibition : The sulfonamide moiety may contribute to the inhibition of carbonic anhydrase or other relevant enzymes, impacting physiological processes such as acid-base balance and fluid secretion.

Therapeutic Applications

The compound is being investigated for potential applications in treating various conditions:

  • Neurological Disorders : Due to its interaction with dopamine receptors, it may have implications in treating disorders like schizophrenia or Parkinson's disease.
  • Antimicrobial Activity : Some derivatives have shown promise in antimicrobial assays, suggesting potential use as antibacterial agents.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

  • Study on Antitumor Activity : A related compound demonstrated significant cytotoxic effects against cancer cell lines, indicating potential for further development .
  • Neuropharmacological Evaluation : Research has shown that certain dibenzo[b,f][1,4]oxazepines exhibit anxiolytic and antidepressant-like effects in animal models .

Comparison with Similar Compounds

Dibenzooxazepine vs. Dibenzothiazepine

The target compound’s dibenzooxazepine core (oxygen atom at position 1) contrasts with dibenzothiazepine derivatives (sulfur at position 1), such as those in –3. For example, dibenzothiazepines like 10-Ethyl-N-(4-methoxyphenyl)-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide () exhibit distinct LCMS retention times (RT = 5.27 min, m/z 421.0 [M+H+]) compared to oxazepine analogs due to polarity differences .

Substituent Effects on the Core

  • Methyl Groups at Positions 8 and 10 : The 8,10-dimethyl substitution in the target compound introduces steric hindrance, which is absent in analogs like N-(4-Methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide (, m/z 421.1 [M+H+]) . This modification may enhance metabolic stability by shielding reactive sites.
  • 11-Oxo Group : Common to all compared compounds, this ketone group is critical for hydrogen bonding with receptor residues.

Sulfonamide vs. Carboxamide Linkages

The sulfonamide group in the target compound differs from carboxamide-linked analogs (e.g., 10-Ethyl-11-oxo-N-phenyl-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide , ). Sulfonamides are stronger electron-withdrawing groups, which may enhance binding affinity to polar receptor pockets. For instance, 5-Chloro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)thiophene-2-sulfonamide () shares the sulfonamide moiety but substitutes chlorine for the ethyl group on the thiophene ring, leading to differences in lipophilicity (ClogP: ~3.5 vs. ~4.2 for the ethyl analog) .

Substituent Variations on the Sulfonamide/Thiophene Moiety

Compound Name Substituent on Thiophene/Benzene Core Structure Key Data (LCMS/HRMS) Reference
Target Compound 5-Ethylthiophene Dibenzooxazepine Not reported in evidence
5-Chloro-N-(10-methyl-11-oxo-dibenzooxazepin-2-yl)thiophene-2-sulfonamide 5-Chlorothiophene Dibenzooxazepine RN: 921919-49-5
N-(8,10-Dimethyl-11-oxo-dibenzooxazepin-2-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide Tetrahydronaphthalene Dibenzooxazepine Mol. Weight: 422.5
N-(10-Ethyl-11-oxo-dibenzothiazepin-8-yl)-2-(4-methoxyphenyl)acetamide 5-oxide 4-Methoxyphenyl Dibenzothiazepine HRMS m/z: 407.1060 (calc)
  • 4-Methylbenzenesulfonamide : In N-(10-acetyl-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methylbenzenesulfonamide (), the benzene ring substituent modulates solubility and receptor selectivity .

Pharmacological and Physicochemical Properties

While direct pharmacological data for the target compound are unavailable in the evidence, inferences can be drawn from analogs:

  • Receptor Binding : Dibenzothiazepine carboxamides (e.g., compound 29 in ) show D2 receptor antagonism (IC50: 10–100 nM), suggesting the target compound’s sulfonamide group may alter potency .
  • Metabolic Stability : The 5-ethylthiophene group may reduce oxidative metabolism compared to chlorinated or methoxy-substituted analogs .

Q & A

Q. Critical Conditions :

  • Temperature : Maintain 60–80°C during cyclization to avoid side reactions .
  • Solvents : Use polar aprotic solvents (e.g., DMF) for sulfonamide coupling to enhance solubility and reaction efficiency .
  • Catalysts : Employ Pd-based catalysts for cross-coupling steps to improve regioselectivity .

Q. Table 1: Representative Synthetic Parameters

StepReagents/ConditionsYield (%)Reference
CyclizationDMF, 70°C, 12h65–75
Sulfonamide coupling5-ethylthiophene-2-sulfonyl chloride, pyridine50–60

Basic: What analytical techniques are recommended for confirming the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to verify substitution patterns (e.g., methyl groups at positions 8 and 10, ethylthiophene sulfonamide moiety). Key signals include aromatic protons (δ 6.8–8.2 ppm) and sulfonamide NH (δ 10–12 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., calculated for C23H23N2O4S2\text{C}_{23}\text{H}_{23}\text{N}_2\text{O}_4\text{S}_2: 479.12 g/mol) via ESI-MS or MALDI-TOF .

Advanced: How does the 5-ethylthiophene sulfonamide group influence enzyme inhibition efficacy compared to other sulfonamide derivatives?

Methodological Answer:
The 5-ethylthiophene sulfonamide moiety enhances hydrophobic interactions and electron-withdrawing effects , improving binding to enzyme active sites (e.g., carbonic anhydrase or kinase targets). Comparative studies with analogs show:

  • Increased potency : Ethyl substitution improves membrane permeability compared to methyl or phenyl derivatives .
  • Selectivity : Thiophene’s planar structure reduces off-target effects vs. bulkier aryl sulfonamides .

Q. Table 2: Comparative IC50_{50} Values

DerivativeTarget EnzymeIC50_{50} (nM)Reference
5-EthylthiopheneCarbonic Anhydrase IX12.3 ± 1.2
4-MethoxybenzeneCarbonic Anhydrase IX45.6 ± 3.8
PhenylKinase X210 ± 15

Advanced: What strategies resolve discrepancies in biological activity data across dibenzo[b,f][1,4]oxazepine studies?

Methodological Answer:
Discrepancies often arise from structural variations (e.g., substituent electronegativity) or assay conditions . Mitigation strategies include:

Standardized assays : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds .

Structure-Activity Relationship (SAR) analysis : Compare logP, pKa, and steric parameters to isolate substituent effects .

Computational modeling : Perform molecular docking (e.g., using AutoDock Vina) to predict binding modes and validate experimental IC50_{50} values .

Case Study : Conflicting IC50_{50} values for methyl vs. ethyl derivatives were resolved by adjusting assay pH to 7.4, aligning with physiological conditions .

Advanced: What in silico methods predict the binding affinity of this compound with target enzymes?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Simulate ligand-enzyme interactions over 100 ns to assess stability of the sulfonamide-enzyme hydrogen bond network .
  • Free Energy Perturbation (FEP) : Calculate relative binding free energies for analogs to prioritize synthesis .
  • Pharmacophore Modeling : Map essential features (e.g., sulfonamide’s sulfonyl group) using tools like Schrödinger’s Phase .

Validation : Correlate in silico binding scores (e.g., Glide XP scores < -8 kcal/mol) with experimental IC50_{50} values to refine models .

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